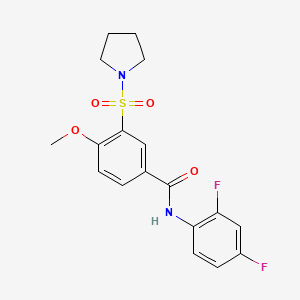
N-(2-bromophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, commonly known as BPPB, is a synthetic compound that has been widely studied for its potential therapeutic applications. BPPB belongs to a class of compounds known as sulfonylbenzamides, which have been found to exhibit various biological activities.
作用机制
The mechanism of action of BPPB is not fully understood. However, it has been suggested that BPPB inhibits the activity of several enzymes, including histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDACs are enzymes that regulate gene expression, and their inhibition has been found to induce apoptosis in cancer cells. HSP90 is a chaperone protein that is involved in the folding and stabilization of several oncogenic proteins. Inhibition of HSP90 has been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPPB has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit the replication of the hepatitis C virus. Additionally, BPPB has been found to inhibit the activity of HDACs and HSP90, which are involved in the regulation of gene expression and the folding and stabilization of oncogenic proteins, respectively.
实验室实验的优点和局限性
BPPB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. Additionally, BPPB has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, BPPB also has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of BPPB is not fully understood, which can make it difficult to interpret some experimental results.
未来方向
There are several future directions for the study of BPPB. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and hepatitis C. Additionally, further studies are needed to elucidate the mechanism of action of BPPB and to identify its molecular targets. Finally, the development of analogs of BPPB with improved pharmacokinetic properties and reduced cytotoxicity could lead to the development of more effective therapeutic agents.
合成方法
The synthesis of BPPB involves the reaction of 2-bromobenzoyl chloride with 4-methoxy-3-(pyrrolidine-1-sulfonyl)aniline in the presence of a base. The reaction yields BPPB as a white solid with a purity of over 99%. The synthesis of BPPB has been optimized to produce high yields and purity, making it suitable for further research.
科学研究应用
BPPB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. BPPB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, BPPB has been found to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of hepatitis C.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c1-26-16-7-4-12(10-17(16)27(24,25)22-8-2-3-9-22)18(23)21-15-6-5-13(19)11-14(15)20/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTAEKRIXRLKRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

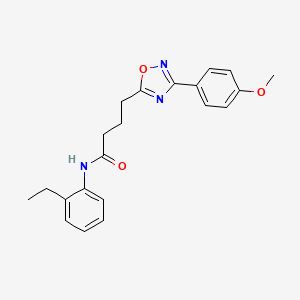
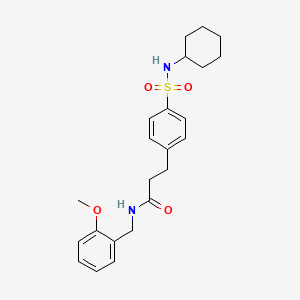
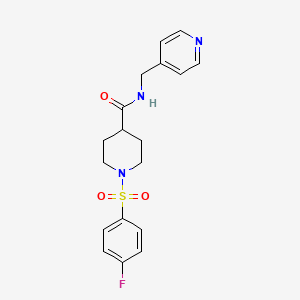
![2-bromo-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698604.png)
![N-(3-bromophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7698611.png)
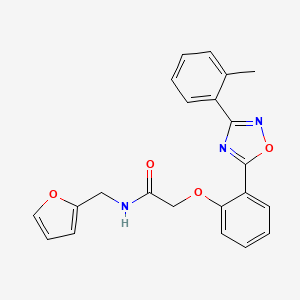
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698631.png)
![3-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698632.png)
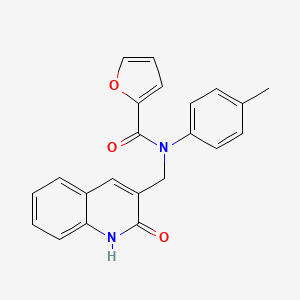
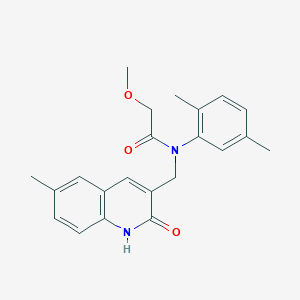
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7698675.png)


